molecular formula C23H38ClN3O4 B14770848 tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-[[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino]butyl]carbamate;hydrochloride

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-[[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino]butyl]carbamate;hydrochloride

Cat. No.: B14770848
M. Wt: 456.0 g/mol
InChI Key: DUXPYSUXJMFRQX-FERBBOLQSA-N
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Description

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-[[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino]butyl]carbamate;hydrochloride: is a complex organic compound that belongs to the class of carbamates. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes. The unique structure of this compound, featuring a tert-butyl group, a quinoline moiety, and a carbamate linkage, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-[[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino]butyl]carbamate;hydrochloride typically involves multiple steps:

    Formation of the tert-butyl carbamate: This step involves the reaction of tert-butyl chloroformate with an amine to form the tert-butyl carbamate.

    Introduction of the quinoline moiety: The quinoline derivative is introduced through a nucleophilic substitution reaction.

    Final coupling: The final step involves coupling the intermediate with the appropriate butylamine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-[[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino]butyl]carbamate;hydrochloride: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, acids, bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline oxides, while reduction may produce amines.

Scientific Research Applications

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-[[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino]butyl]carbamate;hydrochloride: has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.

    Industrial Applications: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-[[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino]butyl]carbamate;hydrochloride involves its interaction with specific molecular targets. The quinoline moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The carbamate linkage can also play a role in the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • **tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-[[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino]butyl]carbamate
  • **tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-[[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino]butyl]carbamate;hydrochloride

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties. The presence of the tert-butyl group enhances its stability, while the quinoline moiety provides specific biological activity.

Properties

Molecular Formula

C23H38ClN3O4

Molecular Weight

456.0 g/mol

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-[[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino]butyl]carbamate;hydrochloride

InChI

InChI=1S/C23H37N3O4.ClH/c1-22(2,3)29-20(27)26(21(28)30-23(4,5)6)16-8-7-14-24-18-13-9-11-17-12-10-15-25-19(17)18;/h10,12,15,18,24H,7-9,11,13-14,16H2,1-6H3;1H/t18-;/m0./s1

InChI Key

DUXPYSUXJMFRQX-FERBBOLQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(CCCCN[C@H]1CCCC2=C1N=CC=C2)C(=O)OC(C)(C)C.Cl

Canonical SMILES

CC(C)(C)OC(=O)N(CCCCNC1CCCC2=C1N=CC=C2)C(=O)OC(C)(C)C.Cl

Origin of Product

United States

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